1-(8-(2-((4-Ethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(8-(2-((4-Ethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline ring, a piperidine ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-(2-((4-Ethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Quinoline Intermediate: The quinoline ring is synthesized through a series of reactions, often starting with aniline derivatives and involving cyclization reactions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through nucleophilic substitution reactions, where an ethoxyphenyl halide reacts with the quinoline intermediate.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, often involving the use of piperidine derivatives.
Coupling Reactions: The final step involves coupling the quinoline intermediate with the piperidine ring and the ethoxyphenyl group, often using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(8-(2-((4-Ethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often involving the quinoline ring or the ethoxyphenyl group.
Reduction: Reduction reactions can occur, particularly at the carbonyl group in the amide linkage.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the quinoline and ethoxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halides, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-(8-(2-((4-Ethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(8-(2-((4-Ethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.
Gene Expression: Modulating the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
1-(8-(2-((4-Ethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[8-[2-(4-ethoxyanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-2-32-20-9-7-19(8-10-20)27-23(30)16-33-21-5-3-4-17-6-11-22(28-24(17)21)29-14-12-18(13-15-29)25(26)31/h3-11,18H,2,12-16H2,1H3,(H2,26,31)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOLCJYGHVQKJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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